2(1H)-Quinolinone, 1-(1-(4-chlorobenzoyl)ethenyl)-
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Overview
Description
2(1H)-Quinolinone, 1-(1-(4-chlorobenzoyl)ethenyl)- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure, which is a fused ring system consisting of a benzene ring and a pyridone moiety. The addition of a 4-chlorobenzoyl group and an ethenyl group further modifies its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-(1-(4-chlorobenzoyl)ethenyl)- typically involves the reaction of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile at room temperature, resulting in the formation of the desired product through an O-acylation reaction . This method is notable for its clean reaction profile and straightforward procedure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 1-(1-(4-chlorobenzoyl)ethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
2(1H)-Quinolinone, 1-(1-(4-chlorobenzoyl)ethenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 1-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole: This compound shares the 4-chlorobenzoyl group but has a different core structure.
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate: Similar in having a quinolinone core and a 4-chlorobenzoyl group, but differs in the position and nature of substituents.
Uniqueness
2(1H)-Quinolinone, 1-(1-(4-chlorobenzoyl)ethenyl)- is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
104941-04-0 |
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Molecular Formula |
C18H12ClNO2 |
Molecular Weight |
309.7 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]quinolin-2-one |
InChI |
InChI=1S/C18H12ClNO2/c1-12(18(22)14-6-9-15(19)10-7-14)20-16-5-3-2-4-13(16)8-11-17(20)21/h2-11H,1H2 |
InChI Key |
SZIBGMJBUXMXQS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2C(=O)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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